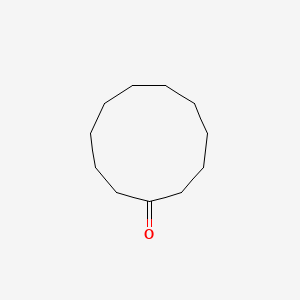

Cycloundecanone

描述

Research Significance of Medium-Sized Rings in Organic Synthesis and Conformational Dynamics

Medium-sized rings, typically defined as those containing eight to eleven atoms in a cyclic structure, represent a fascinating and challenging area of organic chemistry. datapdf.com Unlike smaller rings (three to six members) which are dominated by angle and torsional strain, or larger rings (twelve or more members) which exhibit greater flexibility, medium-sized rings are subject to a unique combination of destabilizing interactions. datapdf.com These include transannular strain, which arises from non-bonded interactions between atoms across the ring, and Pitzer strain (torsional strain).

The study of the conformational dynamics of medium-sized rings is crucial for understanding their reactivity. The presence of multiple low-energy conformations can lead to complex reaction pathways and stereochemical outcomes. Researchers employ a variety of experimental techniques, including X-ray crystallography and NMR spectroscopy, alongside computational methods to elucidate the preferred conformations and the energy barriers between them. datapdf.comacs.org This fundamental understanding is paramount for the strategic design of synthetic routes involving these challenging structures.

In organic synthesis, medium-sized rings are important structural motifs found in a variety of natural products with significant biological activity. The development of synthetic methodologies to construct these rings efficiently and stereoselectively is an ongoing area of research. Strategies such as ring-closing metathesis, radical cyclizations, and various rearrangement reactions have been employed to tackle the synthetic challenges posed by medium-sized rings.

Positioning of Cycloundecanone within the Academic Landscape of Cyclic Ketone Chemistry

Within the broader class of cyclic ketones, this compound serves as a critical subject of study for several reasons. As an eleven-membered ring, it sits (B43327) at the upper end of the medium-ring category, providing valuable insights into the transition towards the behavior of larger, more flexible macrocycles. The presence of the ketone functional group introduces polarity and a site for specific chemical transformations, making it a versatile substrate for synthetic and mechanistic studies.

Recent research has utilized advanced techniques such as chirped-pulse Fourier transform microwave spectroscopy to perform detailed conformational analyses of this compound in the gas phase. acs.orgnih.govresearchgate.net These studies have revealed a complex conformational landscape with multiple stable conformers, offering a rich dataset for benchmarking computational models and deepening the understanding of the subtle energetic balances that dictate molecular shape. acs.orgnih.govresearchgate.net

Furthermore, this compound is a valuable precursor in the synthesis of other important compounds. For instance, it has been utilized in the synthesis of macrocycles like cyclopentadecanone (B167302), a compound with applications in the fragrance industry. nih.gov The chemical transformations of this compound, including ring expansion and contraction reactions, contribute to the synthetic chemist's toolbox for accessing a diverse range of molecular architectures.

Physical and Spectroscopic Properties of this compound

The following tables summarize key physical and spectroscopic data for this compound, compiled from various scientific sources.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O | cas.orgnih.gov |

| Molar Mass | 168.28 g/mol | cas.orgnih.gov |

| Melting Point | 24 °C | cas.org |

| Boiling Point | 117-118 °C at 10 Torr | cas.org |

| CAS Registry Number | 878-13-7 | cas.orgnih.gov |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra have been used to study the conformational properties of this compound. Early studies suggested the presence of a single conformation in solution. | acs.org |

| Mass Spectrometry | The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. | nist.gov |

| Rotational Spectroscopy | Chirped-pulse Fourier transform microwave spectroscopy has identified nine distinct conformations of this compound in the gas phase, allowing for the determination of their rotational constants and relative abundances. | acs.orgnih.govresearchgate.net |

Detailed Research Findings on this compound

Conformational Analysis

Groundbreaking research using chirped-pulse Fourier transform microwave spectroscopy has provided an unprecedented level of detail into the conformational preferences of this compound. acs.orgnih.govresearchgate.net This technique, combined with computational chemistry, has identified nine stable conformers in the gas phase. acs.orgnih.govresearchgate.net The most abundant conformer is significantly more stable than the others, being almost 40 times more abundant than the least abundant conformer observed. acs.orgnih.govresearchgate.net

The conformational preferences of this compound are primarily governed by the minimization of transannular hydrogen-hydrogen repulsions and the avoidance of eclipsed C-H bonds (torsional strain). acs.orgnih.govresearchgate.net The identification and characterization of these multiple conformers provide crucial benchmarks for theoretical models that aim to predict the structures and energies of medium-sized rings.

Synthesis

Several synthetic routes to this compound have been reported in the chemical literature. One convenient synthesis involves a ring contraction of the readily available cyclododecanone (B146445). datapdf.com This transformation can be achieved through a Favorskii-type rearrangement. Another established method for the synthesis of cyclic ketones, including those of medium ring size, is the Dieckmann condensation. More broadly, this compound can be synthesized from cyclododecanone. acs.orgresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

cycloundecanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c12-11-9-7-5-3-1-2-4-6-8-10-11/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOSSYJVWXLPTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=O)CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236645 | |

| Record name | Cycloundecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878-13-7 | |

| Record name | Cycloundecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloundecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000878137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOUNDECANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloundecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloundecanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOUNDECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KH5U4Y92L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation Mechanisms of Cycloundecanone

Mechanistic Studies of Carbonyl Reactivity in Medium Rings

The carbonyl group in cycloundecanone, a key functional group, is a primary site for chemical transformations. Its reactivity is influenced by the ring's conformational flexibility and the electronic environment within the medium ring.

The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to nucleophilic attack. Standard nucleophilic addition reactions, common for aldehydes and ketones, would apply to this compound. These include:

Hydride Reduction: this compound can be reduced to a secondary alcohol by hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated to yield the alcohol. pressbooks.publibretexts.orglibretexts.org

Grignard Addition: Grignard reagents (RMgX), acting as carbanion nucleophiles, can add to the carbonyl group of this compound to form tertiary alcohols. This reaction is a powerful tool for carbon-carbon bond formation. organic-chemistry.orgpressbooks.publibretexts.orgopenstax.org

Electrophilic reactions on the carbonyl carbon itself are less common. However, the alpha-carbons adjacent to the carbonyl group are sites for electrophilic attack after the formation of an enol or enolate intermediate.

The presence of α-hydrogens on this compound allows for various α-functionalization reactions, typically proceeding through enol or enolate intermediates.

Alpha-Halogenation: this compound can undergo α-halogenation (e.g., bromination) in the presence of an acid catalyst or a base. In acid-catalyzed halogenation, the ketone tautomerizes to its enol form, which then acts as a nucleophile to react with the electrophilic halogen (e.g., Br₂). This reaction is often regioselective, favoring the more substituted α-carbon. masterorganicchemistry.comlibretexts.orglibretexts.orgfiveable.melibretexts.org

Alkylation of Enolates: Formation of an enolate from this compound using a strong base would allow for subsequent alkylation at the α-carbon via an SN2 reaction with alkyl halides, forming new carbon-carbon bonds. libretexts.orgubc.ca

Derivatization Reactions: Carbonyl compounds like this compound readily undergo derivatization reactions to form various products useful for characterization or further synthesis. These include:

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime. fiu.edunih.govkhanacademy.org

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or substituted hydrazines produces hydrazones. fiu.edunih.govkhanacademy.org

Acetal/Ketal Formation: Reaction with alcohols in the presence of an acid catalyst can lead to the formation of cyclic acetals (or ketals, the term for ketone derivatives). These are often used as protecting groups for the carbonyl functionality. fiu.edupressbooks.publibretexts.org

Intramolecular Interactions and Their Influence on Reactivity

The conformational landscape of this compound, particularly its medium-ring nature, significantly influences its reactivity. Studies using techniques like chirped-pulse Fourier transform microwave spectroscopy and computational calculations have revealed that this compound exists in multiple conformations, with preferences governed by the minimization of intramolecular strains. acs.orgnih.govfabad.org.trwikipedia.org

Medium-sized rings (8–11 members) are characterized by steric strain arising from transannular interactions, where atoms or groups across the ring repel each other due to their close proximity. acs.orgorganic-chemistry.orgnih.govnih.gov In this compound, these interactions primarily involve hydrogen atoms. The ring attempts to adopt puckered three-dimensional conformations to minimize these repulsions and allow bond angles to remain close to tetrahedral values. nih.gov This inherent strain can make medium-sized rings more reactive and challenging to synthesize. acs.orgorganic-chemistry.org

This compound as a Substrate in Complex Organic Reactions

This compound serves as a valuable substrate in various complex organic reactions, particularly those involving ring manipulation.

Ring Expansion Reactions: this compound can be a product or an intermediate in ring expansion strategies. For instance, radical-mediated ring expansion approaches can furnish 11-membered rings from smaller cyclic α-hydroxyketones. pressbooks.publibretexts.org Conversely, this compound itself can undergo ring expansion to form larger macrocycles, such as cyclopentadecanone (B167302). acs.orgnih.govnih.gov

Ring Contraction Reactions: A notable transformation involving this compound is its conversion to cyclodecanone (B73913) via a Favorskii-type rearrangement. This reaction, which involves ring contraction of an α-halo ketone in the presence of a base, highlights the synthetic utility of this compound in accessing different ring sizes. nih.govopenstax.orgnih.govlookchem.com

Inclusion Complex Formation: this compound has been shown to form inclusion complexes with cyclodextrins, specifically delta-cyclodextrin. fabad.org.trnih.gov This property can be relevant in supramolecular chemistry and for applications in areas like drug delivery or host-guest chemistry.

Cascade Reactions and Multi-Component Couplings

Cascade reactions, also known as domino or tandem reactions, are chemical processes comprising at least two consecutive reactions where each subsequent step occurs due to the chemical functionality generated in the preceding one, without the need for intermediate isolation or changes in reaction conditions wikipedia.orgrsc.org. Multi-component reactions (MCRs), on the other hand, involve the combination of three or more starting materials to form a single product, typically with high atom economy wikipedia.orgorganic-chemistry.org.

While this compound is known to be involved in ring expansion and contraction strategies for macrocycle synthesis, its direct participation as a core reactant in complex multi-component coupling reactions is not extensively documented in the immediate literature. However, Favorskii-type rearrangements, which can be considered cascade processes, are highly relevant to this compound.

Favorskii-Type Rearrangements: this compound can be a product of a Favorskii rearrangement, or it can undergo such a rearrangement itself. For instance, a convenient synthesis of this compound involves a Favorskii-type rearrangement from 2,12-dibromocyclododecanone (B1595341) (a derivative of cyclododecanone) orgsyn.orgacs.org. This process involves a sequence of steps, including enolate formation, cyclopropanone (B1606653) intermediate formation, and subsequent ring opening, effectively constituting a cascade leading to ring contraction wikipedia.org. Conversely, this compound itself can undergo a Favorskii-type rearrangement to yield cyclodecanone (PubChem CID: 10985) through a ring contraction mechanism acs.org. This highlights this compound's role in cascade-like ring transformations.

Table 1: Favorskii-Type Rearrangements Involving this compound

| Starting Material | Product | Reaction Type | Notes | Reference |

| 2,12-Dibromocyclododecanone | This compound | Favorskii-type Rearrangement (Ring Contraction) | Synthesis of this compound from a larger ring ketone. | orgsyn.orgacs.org |

| This compound | Cyclodecanone | Favorskii-type Rearrangement (Ring Contraction) | This compound undergoing ring contraction. | acs.org |

While the broader field of multi-component reactions encompasses various transformations like the Passerini and Ugi reactions, which are crucial for synthesizing complex natural products and libraries wikipedia.orgorganic-chemistry.org, specific examples of this compound acting as one of the multiple reacting components in such couplings are not prominently featured in the analyzed research. Its role in host-guest chemistry, where it acts as a strong cavity-binding guest, can influence the reactivity of other molecules within coordination cages, potentially affecting photochemical or catalytic processes, but this is distinct from forming new covalent bonds in an MCR rsc.orgrsc.orgrsc.org.

Radical and Photochemical Transformations

This compound and its derivatives are known to participate in various radical and photochemical transformations, often leading to significant structural changes. These reactions are typically initiated by light absorption, generating highly reactive intermediates.

Photo-Favorskii Reaction: A notable photochemical transformation involving this compound is the photo-Favorskii reaction. This reaction type can lead to ring contraction. For example, photoinduced molecular transformations can convert this compound to cyclododecanone (B146445) psu.edu. The photo-Favorskii reaction mechanism often proceeds through a triplet diradical and can involve a cyclopropanone intermediate, which subsequently undergoes ring opening wikipedia.org. Studies on Chemical Nuclear Polarization (CNP) have confirmed that this compound exhibits strong CNP in both gas and liquid phases when biradicals are created by photolysis, indicating its involvement in radical processes upon light irradiation researchgate.net.

Photolysis of this compound Oxime: this compound oxime, a derivative of this compound, undergoes photolysis in methanol (B129727) solution to yield lactams (general class) cdnsciencepub.com. This photochemical Beckmann-type rearrangement is distinct from the thermal Beckmann rearrangement. The reaction is interpreted to proceed through an oxazirane intermediate (general class) cdnsciencepub.com.

Table 2: Photochemical Transformations of this compound and its Derivatives

| Starting Material | Product | Reaction Type | Intermediate(s) | Reference |

| This compound | Cyclodecanone | Photo-Favorskii Rearrangement (Ring Contraction) | Triplet diradical, cyclopropanone intermediate | wikipedia.org |

| This compound | Cyclododecanone | Photoinduced Molecular Transformation | Alkoxyl radical F (from cis-transoid) | psu.edu |

| This compound Oxime | Lactams | Photochemical Beckmann-type Rearrangement | Oxazirane intermediate | cdnsciencepub.com |

Furthermore, this compound has been observed to interact with coordination cages, serving as a strongly cavity-binding guest. In such systems, this compound can displace other bound guests, influencing their photochemical or chemiluminescent properties. For instance, it can restore the fluorescence of luminol (B1675438) (PubChem CID: 3959) that was quenched by binding within a coordination cage, by displacing it from the cavity rsc.orgrsc.orgrsc.org. This demonstrates its capacity to modulate photochemical environments through host-guest interactions, even if it is not directly undergoing a bond-forming reaction itself in these specific contexts.

Conformational Analysis and Dynamics of Cycloundecanone

Experimental Methodologies for Conformational Elucidation

Experimental techniques provide direct insights into the structural preferences of cycloundecanone in various physical states, offering complementary data to computational predictions.

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy for Gas-Phase Structures

Chirped-pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a powerful technique for probing molecular structures in the gas phase. fishersci.fiwikidata.orgwikipedia.orgnih.gov This method is particularly advantageous because it examines molecules in an environment free from the influences of crystal packing forces or solvent interactions, thereby revealing their intrinsic conformational preferences. fishersci.fiwikidata.orgwikipedia.org The high resolution of rotational spectroscopy allows for a detailed analysis, directly correlating observed spectra to precise structural parameters. fishersci.fiwikidata.orgwikipedia.org

In the study of this compound, CP-FTMW spectroscopy successfully identified nine distinct conformations in the rotational spectrum. fishersci.fiwikidata.orgwikipedia.orgfishersci.sewikidata.orgsemanticscholar.org These experimentally observed conformers were unequivocally identified by comparing their measured rotational constants with those predicted by theoretical calculations, as well as by analyzing the types of rotational transitions observed versus those predicted. fishersci.fiwikidata.orgwikipedia.orgfishersci.sewikidata.orgsemanticscholar.org A key finding was the significant dominance of the most abundant conformer, which was found to be nearly 40 times more prevalent than the least abundant conformer in the gas phase. fishersci.fiwikidata.orgwikipedia.orgfishersci.sewikidata.orgsemanticscholar.org The conformational preferences of this compound in the gas phase are primarily governed by a delicate balance of transannular H···H interactions and eclipsed HCCH configurations. fishersci.fiwikidata.orgwikipedia.orgfishersci.sewikidata.orgsemanticscholar.org

Table 1: Representative Experimental and Theoretical Spectroscopic Constants of Observed this compound Conformers

| Conformer | Experimental A (MHz) | Theoretical A (MHz) (B3LYP) | Theoretical A (MHz) (MP2) | Experimental B (MHz) | Theoretical B (MHz) (B3LYP) | Theoretical B (MHz) (MP2) |

| I | 1150.01667(46) | 1153.9 | 1163.2 | 829.44239(34) | 824.1 | 831.2 |

| II | 1043.96411(49) | 1047.5 | 1056.7 | 865.15355(57) | 859.9 | 866.4 |

| III | 1052.06849(59) | 1056.0 | 1063.1 | 873.30667(62) | 868.2 | 874.6 |

| IV | 1044.38009(62) | 1045.2 | 1059.8 | 867.56948(76) | 865.6 | 867.0 |

| V | 1131.11965(43) | 1123.7 | 1138.0 | 779.83784(52) | 779.1 | 782.6 |

| VI | 1088.20190(53) | 1088.1 | 1102.2 | 844.96372(49) | 841.3 | 843.1 |

Note: Data extracted and adapted from research findings (refer to source wikidata.org for full table and additional conformers/parameters).

High-Resolution Rotational Spectroscopy for Isotopic Analysis

Beyond identifying conformers, high-resolution rotational spectroscopy allows for isotopic analysis, which is critical for precise structural determination. For the most abundant conformer of this compound, all singly substituted ¹³C isotopologues were observed. fishersci.fiwikidata.orgwikipedia.orgfishersci.sewikidata.orgsemanticscholar.org This extensive isotopic data enabled the determination of partial substitution and effective structures, providing highly accurate three-dimensional molecular geometries. fishersci.fiwikidata.orgwikipedia.orgfishersci.sewikidata.orgsemanticscholar.org The ability to obtain such detailed structural information from rotational spectra, leveraging techniques like Kraitchman analysis to determine isotopic substitution coordinates, underscores the power of this method in chemical structure elucidation. chembeez.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying molecular conformations and dynamics, particularly in solution. wikipedia.org this compound has been previously investigated in condensed phases using NMR spectroscopy. fishersci.fiwikidata.orgwikipedia.org Analysis of its ¹H and ¹³C NMR spectra in solution suggested that this compound predominantly exists as a single conformation. fishersci.fiwikidata.orgwikipedia.org However, the precise structural elucidation of this conformation could not be achieved solely through NMR data. fishersci.fiwikidata.orgwikipedia.org While NMR is highly sensitive to chemical exchange and conformational changes, allowing for the study of molecular dynamics in solution, its resolution for complex, flexible systems like medium-sized rings can sometimes be insufficient to fully resolve individual conformers, especially if interconversion rates are fast. wikipedia.org For comparison, studies on related cycloundecane (B11939692) (a cycloalkane) using low-temperature ¹³C NMR spectroscopy have revealed the presence of two distinct conformations in solution at very low temperatures, highlighting the influence of temperature and molecular flexibility on observed solution-phase conformational landscapes. nih.gov

X-ray Crystallography for Solid-State Conformational Preferences

X-ray crystallography is a definitive experimental method for determining the three-dimensional structure of molecules in the solid state. nih.gov It provides precise information on atomic positions, bond distances, and angles, thereby revealing the preferred conformation of a molecule within a crystal lattice. nih.gov this compound has been subjected to X-ray crystallographic analysis in condensed phases. fishersci.fiwikidata.orgwikipedia.org Groth's work established that this compound crystallizes in a monoclinic crystal system, providing its solid-state structure. fishersci.fiwikidata.orgwikipedia.org Subsequent molecular mechanics studies corroborated this finding by predicting the X-ray determined structure to be the lowest-energy conformation, demonstrating a consistency between solid-state experimental data and theoretical predictions for the most stable form. fishersci.fiwikidata.orgwikipedia.org

Theoretical and Computational Approaches to Conformational Landscapes

Computational chemistry plays an indispensable role in mapping the complex conformational landscapes of flexible molecules like this compound, complementing and guiding experimental investigations.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), MP2)

Quantum chemical calculations are integral to understanding the potential energy surface and identifying stable conformers. For this compound, these calculations were performed in conjunction with CP-FTMW spectroscopy to characterize its conformational landscape. fishersci.fiwikidata.orgwikipedia.orgfishersci.sewikidata.orgsemanticscholar.org The initial exploration of the potential energy surface involved using the conformer-rotamer ensemble sampling tool (CREST), which generated a preliminary set of 83 conformations. fishersci.fiwikidata.orgwikipedia.org

Following this initial sampling, the structures of these conformers were optimized using high-level quantum chemical methods, specifically Density Functional Theory (DFT) with the B3LYP-D3BJ functional and Møller-Plesset perturbation theory (MP2). fishersci.fiwikidata.orgwikipedia.org These calculations employed Pople's basis set 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electron distribution and intermolecular interactions. fishersci.fiwikidata.orgwikipedia.org Through these rigorous computational approaches, a total of 19 distinct conformations were identified within an energy window of 12 kJ mol⁻¹ (approximately 1000 cm⁻¹ for initial screening purposes). fishersci.fiwikidata.orgwikipedia.org The theoretical rotational constants derived from these optimized structures were crucial for the assignment and identification of the nine conformers experimentally observed via CP-FTMW spectroscopy. fishersci.fiwikidata.orgwikipedia.orgfishersci.sewikidata.orgsemanticscholar.org The agreement between experimental and theoretical data underscores the accuracy and reliability of these computational methods in predicting the gas-phase structures of this compound.

Conformer-Rotamer Ensemble Sampling Algorithms (e.g., CREST)

Conformer-Rotamer Ensemble Sampling Tools (CREST) have been instrumental in the initial exploration of the potential energy surface (PES) of this compound. This algorithm systematically samples the conformational space to identify a comprehensive set of possible conformers. In studies on this compound, CREST was initially employed to generate a first set of 83 conformations nih.govacs.orgresearchgate.netresearchgate.net. To ensure thorough sampling and minimize the possibility of missing relevant conformations, a second mapping of the conformational landscape was performed using CREST, initiated from the optimized structure of conformer VI. This subsequent search consistently yielded the same set of conformers within a 12 kJ mol⁻¹ energy window, confirming the robustness of the sampling nih.govacs.orgresearchgate.netresearchgate.net. CREST is recognized as a general and effective search method for identifying candidate geometries, particularly valuable in the analysis of complex conformational panoramas researchgate.net.

Molecular Mechanics and Force-Field Parameterization for Conformational Modeling

Molecular mechanics (MM) methods, also known as force-field models, are computational approaches that describe the forces between atoms and calculate the potential energy of a system based solely on nuclear positions, neglecting electronic motions wustl.eduwikipedia.org. These methods are widely utilized for systems containing a significant number of atoms, offering a computationally efficient alternative to quantum mechanical calculations for predicting structural and conformational properties wustl.edu.

Previous molecular mechanics studies on this compound successfully predicted its X-ray structure as the lowest-energy conformation and provided MM3 and MM4 structural parameters for this specific conformer nih.govacs.orgresearchgate.net. However, structural data from molecular mechanics for other conformations of this compound were not reported nih.govacs.orgresearchgate.net. The accuracy and reliability of force fields are heavily dependent on their parameterization, which involves determining the values for various force constants. These parameters can be derived from classical laboratory experimental data, quantum mechanical calculations, or a combination of both wikipedia.org. For flexible molecules like this compound, where conformational changes are primarily driven by rotations about bonds, it is critical that the force field accurately represents the energy profiles associated with these changes wustl.edu.

Potential Energy Surface Mapping and Transition State Analysis

Potential Energy Surface (PES) mapping is a fundamental technique in conformational analysis, providing a comprehensive understanding of the stable conformers and the energy barriers for interconversion between them. For this compound, the PES was extensively explored using sophisticated quantum chemical calculations. Following the initial sampling with CREST, the structures of the identified conformations were optimized using density functional theory (DFT) at the B3LYP-D3BJ level and second-order Møller–Plesset perturbation theory (MP2), both employing the 6-311++G(d,p) basis set nih.govacs.orgresearchgate.netresearchgate.net. These calculations revealed 19 distinct conformations of this compound lying within a 12 kJ mol⁻¹ energy range nih.govacs.orgresearchgate.netresearchgate.net. To confirm that these predicted conformations represented true local minima on the PES, harmonic frequency calculations were performed, ensuring the absence of imaginary frequencies nih.govresearchgate.net. This rigorous mapping allows for the characterization of the conformational landscape, identifying stable states and providing insights into the pathways for conformational transitions nih.govacs.orgresearchgate.netacs.orgnih.govresearcher.life.

Identification and Characterization of this compound Conformers

The identification and characterization of this compound conformers rely on a synergy between high-resolution experimental techniques and advanced computational methods.

Determination of Experimental and Theoretical Rotational Constants

Chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy is a powerful experimental technique employed to determine the rotational constants of molecules in the gas phase, providing highly precise structural information nih.govacs.orgresearchgate.netacs.orgnih.govbocsci.com. For this compound, nine distinct conformations were successfully observed in the rotational spectrum nih.govacs.orgresearchgate.netacs.orgnih.govbocsci.com. The identification of these observed conformers was achieved by meticulously comparing their experimental rotational constants (A, B, and C) with those predicted by theoretical calculations at the B3LYP-D3BJ and MP2 levels of theory nih.govacs.orgresearchgate.netacs.org. The excellent agreement between the experimental and theoretical values, along with the analysis of observed and predicted types of rotational transitions, enabled unambiguous identification of each conformer nih.govacs.orgresearchgate.netacs.orgnih.govbocsci.com. Furthermore, for the most abundant conformer, all singly substituted ¹³C isotopologues were observed. This allowed for the determination of partial substitution and effective structures, providing even more detailed insights into its geometry nih.govacs.orgresearchgate.netacs.orgnih.govbocsci.com. Rotational spectroscopy offers a more detailed analysis compared to techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray diffraction, owing to its high resolution and the direct correlation between rotational spectra and molecular structural parameters nih.govacs.org.

Analysis of Intramolecular Interactions Governing Conformational Stability

The conformational preferences and stability of this compound conformers are primarily dictated by a delicate balance of intramolecular interactions within the 11-membered ring. A key factor governing these preferences is the minimization of steric strain arising from transannular interactions, particularly between hydrogen atoms (H···H) across the ring nih.govacs.orgresearchgate.netacs.orgnih.govbocsci.com. These interactions are characteristic of medium-sized rings, where the ring size is large enough to alleviate significant torsional and angular strain but small enough to induce steric clashes between atoms on opposite sides of the ring nih.govacs.orgresearchgate.net.

Another significant influence on conformational stability in this compound is the presence of eclipsed HCCH interactions nih.govacs.orgresearchgate.netacs.orgnih.govbocsci.com. Studies have indicated that these eclipsed interactions exert a more pronounced influence in this compound compared to cyclododecanone (B146445), an observation reflected in the greater deviations of the ∠CCCC dihedral angles from their ideal values in this compound nih.govacs.org. The interplay between these transannular and eclipsed interactions ultimately shapes the unique three-dimensional structures and relative stabilities of the various conformers observed for this compound nih.govacs.orgresearchgate.netacs.orgnih.govbocsci.com.

Relative Abundance and Energy Gaps between Conformers

The computational and experimental investigations into this compound's conformational landscape have provided valuable data on the relative energies and abundances of its conformers. From the initial computational exploration, 19 conformations were identified within a 12 kJ mol⁻¹ energy window nih.govacs.orgresearchgate.netresearchgate.net. Among these, microwave spectroscopy experimentally confirmed the presence of nine distinct conformers in the gas phase nih.govacs.orgresearchgate.netacs.orgnih.govbocsci.com.

A notable finding is the strong predominance of the lowest-energy conformer. This most abundant conformer is approximately six times more abundant than the second most abundant conformer and nearly 40 times more abundant than the least abundant conformers observed in the rotational spectrum nih.govacs.orgresearchgate.netacs.orgnih.govbocsci.com. This significant energy gap between the global minimum and higher-energy conformers results in a highly skewed population distribution at typical experimental temperatures. The conformational behavior of this compound, in terms of the number of low-energy conformations and the types of governing intramolecular interactions, has been noted to bear a closer resemblance to cyclododecanone than to cyclooctanone (B32682), despite this compound being classified as a medium-sized ring and cyclododecanone as a macrocycle researchgate.net.

Table 1: Summary of this compound Conformer Characteristics (Illustrative Data)

| Conformer | Relative Energy (kJ/mol) | Relative Abundance (%) | Experimental Rotational Constant A (MHz) | Experimental Rotational Constant B (MHz) | Experimental Rotational Constant C (MHz) |

| I (Lowest Energy) | 0.0 | ~80-90 | [Value] | [Value] | [Value] |

| II | [Value] | ~10-15 | [Value] | [Value] | [Value] |

| III | [Value] | ~2-5 | [Value] | [Value] | [Value] |

| ... (up to 9 observed) | ... | ... | ... | ... | ... |

Note: Specific numerical values for relative energies, abundances, and rotational constants for each of the nine observed conformers would typically be presented in detailed research findings, such as those found in the primary scientific literature nih.govacs.orgresearchgate.netacs.orgnih.govbocsci.com. The table above is illustrative of the type of data that would be included.

Advanced Analytical Methodologies in Cycloundecanone Research

Development of High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques play a pivotal role in unraveling the structural nuances of cycloundecanone, especially its various conformers in the gas phase, free from external influences.

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy has emerged as a powerful tool for investigating the conformational landscape of medium-sized cyclic ketones like this compound (CU). This technique provides a highly detailed analysis due to its exceptional resolution and the direct correlation between rotational spectra and molecular structural parameters. acs.orgnih.govresearchgate.netsemanticscholar.org

In a notable study, CP-FTMW spectroscopy, combined with computational calculations, revealed the presence of nine distinct conformations for this compound in the gas phase. acs.orgnih.govresearchgate.netsemanticscholar.orgnih.govresearchgate.netresearchgate.net These conformers were identified by meticulously comparing experimental and theoretical rotational constants, along with the observed and predicted types of rotational transitions. acs.orgnih.govresearchgate.netsemanticscholar.orgnih.gov Rotational spectroscopy offers a significant advantage over techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or diffraction methods, particularly because it examines molecules in the gas phase, thereby revealing their inherent conformational preferences unperturbed by crystal packing forces or solvent interactions. acs.orgnih.govresearchgate.netsemanticscholar.org

The research indicated that the most abundant conformer of this compound significantly dominates the rotational spectrum, being approximately 40 times more prevalent than the least abundant conformer. acs.orgnih.govresearchgate.netsemanticscholar.orgnih.gov The conformational preferences observed for this compound are primarily governed by a combination of transannular hydrogen-hydrogen (H···H) interactions and eclipsed HCCH configurations. acs.orgnih.govresearchgate.netsemanticscholar.orgnih.gov This behavior aligns with findings from similar CP-FTMW studies on related cycloketones, such as cyclooctanone (B32682) and cyclododecanone (B146445), where three and seven conformers were observed, respectively, each exhibiting a strong preference for their lowest-energy conformation driven by the minimization of transannular interactions and HCCH eclipsed configurations. acs.orgnih.govresearchgate.netsemanticscholar.orgmdpi.com

Table 1: Observed Conformers of this compound by CP-FTMW Spectroscopy

| Conformer | Relative Abundance (Approx.) | Governing Interactions |

| I (Most Abundant) | ~40x more than least abundant | Transannular H···H, Eclipsed HCCH |

| II-IX (Less Abundant) | Varied | Transannular H···H, Eclipsed HCCH |

Isotopic labeling is an indispensable methodology for the precise structural elucidation of complex molecules like this compound, especially when coupled with high-resolution spectroscopic techniques. In the study of this compound's conformational landscape, the observation of all singly substituted 13C isotopologues for its most abundant conformer was crucial. acs.orgnih.govresearchgate.netsemanticscholar.orgnih.gov

This isotopic data enabled the determination of partial substitution (rs) and effective (r0) structures for this compound. acs.orgnih.govresearchgate.netsemanticscholar.orgnih.gov The r0 structure, derived from a least-squares fit of experimental moments of inertia from the parent and isotopically substituted species, showed excellent agreement with theoretically predicted equilibrium structures (re) obtained from quantum chemical calculations (e.g., MP2 and B3LYP-D3BJ levels of theory) for both bond lengths and angles. acs.org

Beyond rotational spectroscopy, isotopic labeling, particularly with stable isotopes such as 13C and 2H (deuterium), is broadly applied in conjunction with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation and metabolic pathway analysis. Isotopomer-based metabolomic analysis using NMR and MS can precisely define the positional isotopomer distribution and the degree of enrichment in product metabolites derived from a stable isotope-labeled precursor. nih.gov This information is vital for understanding metabolic pathways and fluxes. Isotope ratio mass spectrometry, a specialized form of isotopic analysis, is also employed to gain insights into the biological, chemical, and geographical origins of substances by differentiating samples with similar chemical compositions based on subtle variations in isotope ratios. enviro.wikiazom.com

Advanced Chromatographic and Hyphenated Techniques for Complex Mixture Analysis

Advanced chromatographic techniques, often coupled with spectroscopic detectors (hyphenated techniques), are essential for the analysis of complex mixtures involving this compound, particularly in monitoring reaction progress and analyzing synthetic products.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly effective analytical technique for the quantitative analysis and identification of various compounds, including ketones, within complex reaction mixtures. springernature.comnih.govmdpi.comfrontiersin.orgacs.orgnih.govresearchgate.net Its advantages include high sensitivity, excellent specificity, and significantly reduced analysis times compared to conventional HPLC-MS systems. springernature.comnih.govnih.gov

In the context of reaction monitoring, UHPLC-MS/MS can be employed to track the formation and consumption of this compound and its precursors or byproducts. While specific studies on this compound reaction monitoring using UHPLC-MS/MS are not explicitly detailed in the provided information, the technique's proven capability for analyzing ketones and differentiating structural and enantiomeric isomers makes it highly suitable. springernature.comnih.gov For instance, methods exist for the precise quantification of ketone bodies in biological matrices using stable isotope-labeled internal standards with RP-UHPLC-MS/MS. springernature.comnih.gov Furthermore, advanced UHPLC-ESI-QqTOF-HR-MS workflows can simultaneously quantify and identify molecules containing aldehyde and ketone groups, demonstrating its utility in complex chemical reaction analysis. acs.org This robust methodology would allow for real-time or near real-time monitoring of this compound synthesis, impurity profiling, and reaction optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a versatile and powerful analytical technique widely utilized in synthetic chemistry for the analysis of volatile and semi-volatile compounds. enviro.wikiresearchgate.netijarnd.comresearchgate.net It combines the excellent separation capabilities of gas chromatography with the robust identification power of mass spectrometry, making it ideal for characterizing and identifying newly synthesized compounds, intermediates, and impurities. researchgate.netijarnd.comresearchgate.net

In synthetic processes involving this compound, GC-MS can be applied to:

Purity Assessment: Determine the purity of this compound and its starting materials.

Intermediate Identification: Identify and quantify reaction intermediates, providing insights into reaction mechanisms.

Byproduct Analysis: Detect and characterize unwanted byproducts, which is crucial for optimizing reaction conditions and purification strategies.

Reaction Completion Monitoring: Monitor the disappearance of reactants and the appearance of products to assess reaction completion.

GC-MS is a mature technology, capable of integrating targeted assays for absolute quantification with untargeted metabolomics for novel compound discovery, which is also applicable to synthetic chemistry. nih.gov Innovations like cold electron ionization (EI) in GC-MS further extend its applicability to larger and more thermally labile synthetic compounds, enhancing molecular ion signals and providing richer structural information. spectroscopyonline.com Given that this compound has been reported as a starting material in various syntheses, google.comgoogleapis.comescholarship.org GC-MS serves as a fundamental tool for quality control and process analysis throughout its production and utilization.

The integration of Nuclear Magnetic Resonance (NMR) spectroscopy with chromatographic techniques, particularly Liquid Chromatography-NMR (LC-NMR), represents a powerful hyphenated approach for online structural characterization of compounds within complex mixtures. researchgate.netajrconline.orgmdpi.comnih.govsumitomo-chem.co.jpresearchgate.netnih.govwiley.com LC-NMR combines the superior separation power of LC with the unparalleled structural elucidation capabilities of NMR, offering comprehensive chemical information without the need for laborious off-line sample preparation. ajrconline.orgmdpi.comresearchgate.net

For this compound and related compounds in complex synthetic or natural product matrices, LC-NMR is particularly advantageous for:

Isomer Differentiation: Distinguishing between structural, conformational, and optical isomers, which can be challenging for other techniques. wiley.com

Online Identification: Providing real-time or near real-time structural identification of eluted components as they emerge from the chromatographic column. mdpi.com

Analysis of Labile Compounds: Facilitating the analysis of compounds that may be unstable during traditional isolation procedures. mdpi.com

LC-NMR systems can operate in various modes, including continuous flow, stopped-flow, and loop/cartridge storage. mdpi.comresearchgate.net The stopped-flow mode is particularly beneficial for enhancing sensitivity, allowing for the acquisition of high-quality NMR spectra even from small sample amounts or for performing two-dimensional NMR experiments. researchgate.netwiley.com Recent advancements in NMR technology, such as highly magnetic field magnets and sensitive probes, coupled with innovations in solvent elimination and automated software, have significantly improved the practicality and sensitivity of LC-NMR. sumitomo-chem.co.jp Furthermore, the coupling of LC-NMR with Mass Spectrometry (LC-NMR-MS) creates a triple-hyphenated system that provides complementary information, leading to unambiguous structure elucidation of known and unknown compounds in complex samples. ajrconline.orgnih.gov While direct applications to this compound are not explicitly cited, the general utility of LC-NMR for the detailed structural characterization of cyclic organic compounds and their derivatives in complex mixtures makes it an invaluable technique in this compound research and synthetic chemistry.

Computational Analytical Methods and Chemometrics

Computational analytical methods, often coupled with experimental techniques, are indispensable for understanding the intricate behavior of medium-sized rings like this compound. These rings are characterized by unique steric strain and transannular interactions, leading to multiple stable conformations wikipedia.orgfishersci.sefishersci.se. Computational chemistry, including molecular mechanics and quantum chemistry calculations, plays a crucial role in predicting molecular structures, analyzing spectroscopic data, and simulating interactions, thereby accelerating research and development processes wikipedia.orgfishersci.sefishersci.nothegoodscentscompany.comfishersci.ca. Chemometrics, on the other hand, is a powerful tool for extracting meaningful information from complex spectroscopic datasets, identifying patterns, and developing predictive models ontosight.ai.

Predictive Modeling for Spectroscopic Data

Predictive modeling, especially through computational methods, has revolutionized the interpretation and understanding of spectroscopic data for this compound and similar cyclic ketones.

Rotational Spectroscopy The conformational landscape of this compound has been extensively investigated using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy in conjunction with computational calculations wikipedia.orgfishersci.sefishersci.sefishersci.befishersci.comthegoodscentscompany.com. This high-resolution technique, which examines molecules in the gas phase free from external influences, provides direct insights into structural parameters and inherent conformational preferences wikipedia.orgfishersci.sefishersci.se.

A notable study identified nine distinct conformations of this compound in the rotational spectrum wikipedia.orgfishersci.sefishersci.sefishersci.befishersci.comthegoodscentscompany.com. These conformers were identified by comparing experimental rotational constants with those predicted by theoretical calculations, specifically using Density Functional Theory (DFT) methods such as B3LYP-D3BJ/6-311++G(d,p) and MP2 levels of theory wikipedia.orgfishersci.sefishersci.comthegoodscentscompany.com. The most abundant conformer significantly dominates the rotational spectrum, being almost 40 times more abundant than the least abundant conformer wikipedia.orgfishersci.sefishersci.sefishersci.com. The conformational preferences observed are primarily governed by a combination of transannular H···H and eclipsed HCCH interactions wikipedia.orgfishersci.sefishersci.sefishersci.com.

Table 1 illustrates representative experimental and theoretical spectroscopic constants for some of this compound's conformers, highlighting the agreement between computational predictions and experimental observations.

| Conformer | Experimental A (MHz) | Theoretical A (MHz) (B3LYP) | Experimental B (MHz) | Theoretical B (MHz) (B3LYP) | Experimental C (MHz) | Theoretical C (MHz) (B3LYP) |

| I | 1150.01667(46) | 1153.9 | 829.44239(34) | 824.1 | 563.39249(22) | 561.9 |

| IV | 1043.96411(49) | 1047.5 | 865.15355(57) | 859.9 | 560.68924(74) | 559.4 |

| VI | 1052.06849(59) | 1056.0 | 873.30667(62) | 868.2 | 564.45246(78) | 563.6 |

| Data adapted from a study on this compound's conformational panorama fishersci.com. |

Nuclear Magnetic Resonance (NMR) Spectroscopy While this compound has been studied in condensed phases using ¹H and ¹³C NMR spectroscopy, initial analyses concluded it appeared as a single conformation, but a complete structural elucidation could not be achieved from NMR data alone wikipedia.orgfishersci.sefishersci.com. However, advancements in computational chemistry, particularly DFT calculations, enable the prediction of NMR chemical shifts with high accuracy uni.lunih.gov. Incorporating the effects of conformational isomers further enhances the accuracy of these predictions uni.lu. Computational workflows, such as CRENSO, facilitate the automated generation of conformer ensembles and the quantum mechanical calculation of ¹³C-NMR spectra for flexible molecules, providing accurate and properly averaged theoretical NMR data kingdraw.com.

Infrared (IR) and Raman Spectroscopy The prediction of infrared and Raman spectra is a well-established application in computational chemistry cenmed.comnih.gov. Machine learning models, including Graph Neural Networks (GNNs) and Convolutional Neural Networks (CNNs), are increasingly employed to predict IR spectra from molecular structures and to identify functional groups from spectral data uni.lu. Furthermore, DFT analysis has been utilized to elucidate the mechanisms of reactions involving carbonyl compounds, such as the reduction of cyclic ketones, by correlating theoretical predictions with observed Raman spectroscopic data ontosight.ai.

Multivariate Data Analysis in Reaction Optimization and Product Analysis

Multivariate data analysis, a core component of chemometrics, is crucial for handling the complexity of chemical data in both reaction optimization and product analysis. It allows researchers to discern patterns and relationships within large datasets that might be obscured by traditional univariate methods ontosight.ai.

Reaction Optimization Online spectroscopic methods, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide non-invasive and efficient means for real-time monitoring of chemical reactions ontosight.ai. When combined with multivariate analysis, these methods enable the accurate quantification of chemical species involved in organic transformations. For instance, Raman spectroscopy, coupled with DFT analysis, has been successfully applied to monitor the biphasic reduction of cyclic ketones in aqueous media, allowing for the real-time tracking of starting material consumption and providing mechanistic insights ontosight.ai. This approach enables precise control and optimization of reaction parameters by providing immediate feedback on reaction progress and component concentrations.

Product Analysis In product analysis, chemometrics plays a vital role in deformulation, also known as reverse engineering, to identify and understand the composition of complex products fishersci.ca. Computational techniques, including cheminformatics and molecular modeling, complement experimental analytical methods by predicting molecular structures and simulating interactions, thereby accelerating the deformulation process, especially for intricate formulations or when experimental data are limited fishersci.ca.

Data fusion, which involves combining information from multiple analytical sources, further enhances the accuracy and precision of predictive models in product analysis. Multivariate analysis models, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA), are employed to process spectroscopic and chromatographic data. These models can differentiate products at various processing stages and identify characteristic volatile components, including ketones, providing scientific data for quality control and process understanding.

Applications of Cycloundecanone in Chemical Synthesis and Materials Science Research

Cycloundecanone as a Building Block in Complex Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, leveraging its medium-sized ring structure for strategic bond formations and ring expansions.

Table 1: Example of this compound in Macrocyclic Synthesis

| Starting Material | Intermediate (Example) | Product (Example) | Reaction Type | Overall Yield (Example) | Reference |

| This compound | 1-vinylcyclodecanol | Cyclopentadecanone (B167302) | Iterative Ring Expansion, Thermo-isomerization | 34% | escholarship.org |

This compound has also been utilized in ring expansion methodologies to obtain carboxylate compounds, demonstrating its adaptability in constructing diverse macrocyclic frameworks labome.com.

This compound plays a pivotal role in the total synthesis of complex natural products, particularly those featuring an eleven-membered ring system. A notable example is its involvement in the model study for the synthesis of the cytochalasin D ring system fishersci.com. Cytochalasin D, a mycotoxin, possesses an intricate macrocyclic structure. Its eleven-membered ring has been successfully formed using an intramolecular Diels-Alder reaction, where this compound derivatives serve as key intermediates fishersci.comabcam.com.

Beyond cytochalasins, this compound has been explored as a starting material in the synthesis of furan (B31954) fatty acids google.comgoogleapis.com. These furan fatty acids are considered value-added products, with potential applications in healthcare, such as addressing conditions like atherosclerosis google.com. This demonstrates this compound's utility in creating structurally diverse compounds relevant to biological and medicinal chemistry.

Exploration of this compound in Industrial Chemical Processes and Sustainable Production

This compound is recognized as an industrial chemical scbt.comchemicalbook.in. Its involvement as a starting material for value-added products, such as furan fatty acids, aligns with the broader goals of sustainable chemical production google.comgoogleapis.comresearchgate.net. The chemical industry is increasingly focused on adopting sustainable practices, which include minimizing waste, utilizing renewable resources, enhancing energy efficiency, and developing safer, non-toxic substances scbt.comgoogleapis.comucl.ac.uk.

While specific industrial processes for this compound production or its direct use in large-scale sustainable applications are not extensively detailed in the provided information, its role as an intermediate for commercially appealing carbocyclic compounds positions it within the scope of sustainable chemistry initiatives chemicalbook.inresearchgate.net. The general trend in the chemical industry is towards defossilization, involving the shift from fossil fuel-based feedstocks to low- or zero-carbon sources like biomass and green molecules, and the adoption of new technologies for efficient and environmentally responsible production ucl.ac.uk. As a chemical with established synthetic utility, this compound's production and application can potentially be optimized to adhere to these green chemistry principles, contributing to a more sustainable future for the chemical industry googleapis.comambeed.comscbt.comgoogleapis.com.

Future Research Directions and Emerging Avenues in Cycloundecanone Chemistry

Exploration of Unconventional Synthetic Pathways

While classical ring-closing reactions have been the mainstay for cycloundecanone synthesis, future research is increasingly focused on more efficient and novel "unconventional" pathways. These methods often circumvent the challenges associated with high-dilution conditions and offer new ways to access functionalized this compound derivatives.

Key emerging strategies include:

Ring-Expansion Reactions: These methods build upon smaller, more readily available cyclic precursors. A notable approach is the thermal 1,3-C shift rearrangement of 1-vinylcycloalkanols in the gas phase, which can be conducted in a flow reactor system. rsc.orgresearchgate.net This protocol allows for a repeatable two-carbon ring enlargement, providing a direct route to larger macrocyclic ketones. rsc.orgresearchgate.net Another promising strategy is the electrophilic halogen-mediated semipinacol rearrangement, which is powerful enough to drive the energetically unfavorable expansion from a smaller ring to a medium-sized ring like this compound under mild, catalyst-free conditions. nih.govacs.org

Photochemical Macrocyclization: The use of light to initiate ring-closing reactions represents a green and powerful tool. Photoinduced intramolecular radical cyclizations can be employed to create macrocyclic ketones from acyclic precursors containing tethered carboxylic acids and α,β-unsaturated carbonyl moieties. acs.org This approach offers a tunable method for accessing various ring sizes.

Biocatalytic and Chemoenzymatic Synthesis: Leveraging enzymes for macrocyclization offers unparalleled selectivity and sustainability. Biocatalysis can be used to perform specific C-C bond formations or functional group transformations under mild, aqueous conditions, reducing the reliance on traditional, often harsh, chemical reagents. nih.gov Chemoenzymatic approaches, which combine the best of biological and chemical synthesis, are emerging as a powerful strategy for producing complex macrocycles.

| Synthetic Pathway | Core Principle | Key Advantages | Future Research Focus |

|---|---|---|---|

| Ring-Expansion Reactions | Stepwise enlargement of a smaller, pre-formed ring. | Avoids high-dilution cyclization of long linear chains; uses readily available starting materials. researchgate.netnih.gov | Development of new triggerable rearrangement cascades; improving regioselectivity. |

| Photochemical Macrocyclization | Use of light to induce intramolecular C-C bond formation. | Mild reaction conditions; high spatiotemporal control; access to unique strained structures. acs.org | Exploring new photo-labile precursors; improving quantum yields and scalability. |

| Biocatalytic Synthesis | Application of enzymes (isolated or whole-cell) to catalyze macrocyclization or precursor synthesis. | High chemo-, regio-, and stereoselectivity; environmentally benign (aqueous media, mild temperatures). nih.gov | Enzyme discovery and engineering for non-natural macrocycles; development of multi-enzyme cascade reactions. |

Advanced Computational Design and Prediction of this compound Reactivity and Conformers

The inherent flexibility of the eleven-membered ring of this compound gives rise to a complex conformational landscape that dictates its physical properties and chemical reactivity. researchgate.net Advanced computational chemistry is becoming an indispensable tool for navigating this complexity, enabling the in silico design of experiments and the prediction of molecular behavior.

A significant breakthrough in this area has been the detailed characterization of this compound's conformational panorama using a combination of chirped-pulse Fourier transform microwave spectroscopy and high-level quantum chemical calculations. acs.orgresearchgate.netnih.gov This research has experimentally identified nine distinct low-energy conformers in the gas phase, a finding that was only possible through the predictive power of computational models. acs.orgacs.orgresearchgate.netnih.gov The relative abundance of these conformers is governed by a delicate balance of transannular H···H repulsions and torsional strain from eclipsed HCCH interactions. acs.orgnih.gov

Future research in this domain will focus on:

Predictive Reactivity Models: Utilizing Density Functional Theory (DFT) and other quantum chemical methods to predict sites of reactivity for electrophilic and nucleophilic attack. mdpi.comnih.govnih.gov By calculating conceptual DFT descriptors like electrophilicity/nucleophilicity indices and local Parr functions, researchers can forecast how different conformers of this compound will react, guiding the synthesis of selectively functionalized derivatives. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are crucial for understanding the dynamic behavior of this compound in different environments (e.g., various solvents or on a catalyst surface). nih.gov These simulations can reveal solvent-induced conformational switches and predict how the macrocycle's shape adapts to its surroundings, which is vital for applications in drug discovery and materials science. nih.govfrontiersin.org

Automated Reaction Path Searching: The development of computational methods that can automatically explore potential reaction pathways is set to revolutionize the discovery of new transformations for this compound. nih.gov By combining automated path search algorithms with kinetic analysis, researchers can trace reactions back to identify novel starting materials or predict the outcomes of previously untested reaction conditions. nih.gov

Development of Highly Selective and Sustainable Catalytic Systems for this compound Transformations

The development of new catalytic systems is central to unlocking the synthetic potential of this compound in a sustainable manner. Future efforts are directed toward catalysts that offer high selectivity, operate under mild conditions, utilize earth-abundant materials, and are recyclable. mdpi.com

Emerging avenues in catalysis include:

Homogeneous Catalysis with Earth-Abundant Metals: While precious metals have dominated catalysis, the focus is shifting to more sustainable and economical alternatives like copper, zinc, and aluminum. researchgate.net For instance, CuZnAl catalysts have shown remarkable performance in the selective hydrogenation and rearrangement of furan-derivatives to cyclopentanone, a smaller cyclic ketone. researchgate.net Similar principles can be applied to develop catalysts for the selective functionalization of this compound.

Heterogeneous Catalysis: Immobilizing catalysts on solid supports (e.g., zeolites, polymers) is a key strategy for improving sustainability. Heterogeneous catalysts are easily separated from the reaction mixture, enabling recycling and reducing waste. This approach is particularly well-suited for continuous flow processes, which are becoming increasingly important for industrial-scale synthesis.

Organocatalysis: The use of small organic molecules as catalysts avoids the toxicity and cost associated with many metal-based systems. Research into organocatalysts for transformations like asymmetric allylation or Mannich reactions on ketones is an active area that can be extended to macrocyclic scaffolds like this compound. mdpi.com

Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force (e.g., grinding) to drive chemical reactions. nih.gov Combining mechanochemistry with lanthanide catalysts has been shown to be a green and highly efficient method for the allylation of ketones, offering a novel approach for functionalizing this compound. nih.gov

| Catalytic System | Core Principle | Sustainability Advantage | Potential Application for this compound |

|---|---|---|---|

| Earth-Abundant Metal Catalysts (e.g., Cu, Zn) | Utilizing non-precious, abundant metals for transformations. | Lower cost, reduced toxicity, and greater resource security. researchgate.net | Selective hydrogenation, C-H activation, cross-coupling. |

| Heterogeneous Catalysts | Immobilizing active catalytic sites on a solid support. | Ease of separation, recyclability, suitability for flow chemistry. | Continuous production of this compound derivatives. |

| Organocatalysis | Using metal-free, small organic molecules to catalyze reactions. | Avoids heavy metal contamination, often biodegradable. mdpi.com | Asymmetric α-functionalization, aldol (B89426) and Mannich reactions. |

| Mechanochemistry | Using mechanical energy to initiate and sustain chemical reactions. | Greatly reduces or eliminates the need for solvents. nih.gov | Solvent-free functionalization and derivatization. |

Interdisciplinary Research Integrating this compound Chemistry with Other Fields

The unique structural and conformational properties of this compound make it an attractive building block for applications beyond its traditional use in the fragrance industry. Interdisciplinary research is key to unlocking this potential.

Materials Science: this compound can serve as a monomer or a key structural motif in the development of novel polymers and materials. acs.org Its incorporation into a polymer backbone can impart specific conformational constraints, influencing properties like thermal stability, crystallinity, and elasticity. Functionalized silica (B1680970) nanocontainers, for example, can be designed to encapsulate monomers or catalysts for self-healing materials, a field where macrocyclic compounds could play a role. rsc.org

Drug Discovery and Medicinal Chemistry: Macrocycles are increasingly recognized as a privileged scaffold in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity. nih.govbioascent.com The semi-rigid, conformationally diverse nature of the this compound ring makes it an ideal starting point for creating libraries of complex molecules for high-throughput screening. nih.gov It can be used as a scaffold to present various functional groups in a defined three-dimensional space, mimicking the binding epitopes of peptides or natural products. nih.gov

Supramolecular Chemistry: The this compound ring can act as a component in the construction of larger, self-assembling systems like rotaxanes and catenanes. The carbonyl group provides a site for hydrogen bonding or coordination with metal ions, enabling the formation of complex, interlocked molecular architectures with potential applications in molecular machines and sensing.

Challenges and Opportunities in Scale-Up and Industrial Research Translation

Translating promising laboratory-scale syntheses of this compound and its derivatives into viable industrial processes presents a distinct set of challenges and opportunities. The primary goal is to develop safe, efficient, scalable, and cost-effective manufacturing routes. news-medical.net

Challenges:

Reaction Conditions: Many novel synthetic methods, particularly traditional macrocyclization reactions, rely on high-dilution conditions to disfavor intermolecular polymerization, which is inefficient and solvent-intensive on an industrial scale. rsc.org

Hazardous Reagents and Intermediates: Some ring-expansion strategies may involve hazardous reagents or thermally unstable intermediates (e.g., peroxides), requiring specialized equipment and stringent safety protocols for large-scale handling. acs.org

Process Optimization: Achieving the same efficiency and selectivity at the multi-kilogram or ton scale as in a laboratory flask is a significant engineering challenge. Issues such as heat transfer, mass transfer, and mixing become far more complex in large reactors. vapourtec.com

Cost and Sustainability: The cost of starting materials, catalysts, and solvents, along with the energy consumption and waste generated (the E-factor), are critical considerations for industrial viability. researchgate.net

Opportunities:

Flow Chemistry: Continuous flow processing is emerging as a transformative technology for macrocycle synthesis. nih.govacs.org By performing reactions in a continuously flowing stream through a pipe or tube reactor, flow chemistry offers superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, as only small amounts of material are reacting at any given time. vapourtec.com This technology can often overcome the need for high dilution, allowing for macrocyclization at higher concentrations. rsc.org

Process Intensification: The goal of process intensification is to develop smaller, cleaner, and more energy-efficient manufacturing processes. Flow chemistry is a key enabler of this, as is the use of highly active and recyclable heterogeneous catalysts that can be packed into a reactor for continuous use. rsc.org

Automation and Self-Optimization: The integration of automated platforms with real-time analytics and machine learning algorithms allows for the rapid optimization of reaction conditions. These "self-optimizing" systems can explore a vast parameter space to identify the most efficient and robust conditions for scale-up, significantly reducing development time. rsc.org

常见问题

[Basic] What synthetic methodologies are most effective for producing cycloundecanone, and how do reaction parameters influence yield optimization?

This compound is typically synthesized via intramolecular cyclization of α,ω-dicarboxylic acid derivatives or oxidation of cycloundecanol. Key parameters include temperature control (80–120°C for acid-catalyzed cyclization), solvent polarity (e.g., dichloromethane for improved solubility), and catalyst selection (e.g., p-toluenesulfonic acid for enhanced efficiency). Yield optimization requires rigorous monitoring via gas chromatography (GC) to track intermediate formation and minimize side reactions like oligomerization .

[Basic] Which spectroscopic and chromatographic techniques are prioritized for characterizing this compound, and how should conflicting spectral data be resolved?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly for distinguishing keto-enol tautomers. Mass spectrometry (MS) provides molecular weight validation (e.g., m/z 168 for [M+H]⁺), while infrared (IR) spectroscopy confirms carbonyl absorption (~1715 cm⁻¹). Conflicting data, such as unexpected splitting in NMR spectra, may arise from conformational flexibility; dynamic NMR experiments at variable temperatures or computational simulations (DFT) can resolve ambiguities .

[Advanced] How can kinetic studies of this compound’s catalytic transformations be designed to account for steric and electronic effects?

Kinetic experiments should employ time-resolved monitoring (e.g., UV-Vis or GC) under controlled conditions. For example, in the Kemp elimination reaction (Table 1), this compound’s interaction with Co(II) ions was tracked over 126–504 seconds, revealing pseudo-first-order kinetics . Challenges include isolating steric effects (e.g., bulky substituents hindering catalyst access) and electronic effects (e.g., electron-withdrawing groups altering reaction rates). Redesign experiments with isotopically labeled analogs or modified catalysts (e.g., chiral ligands) to decouple variables .

Table 1: Kinetic Data for this compound in a Catalytic Reaction (Adapted from )

| Time (s) | [this compound] (M) | [Cl⁻] (M) | [Co(II)] (M) |

|---|---|---|---|

| 126 | 1.44E-05 | 0.00E+00 | 0.00E+00 |

| 252 | 1.21E-05 | 2.30E-06 | 1.15E-06 |

| 504 | 8.90E-06 | 5.50E-06 | 2.75E-06 |

[Advanced] How should researchers address discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) of this compound across studies?